4-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
Propriétés
IUPAC Name |
4-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-27-16-8-4-13(5-9-16)17-12-18(14-2-6-15(21)7-3-14)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHRPQEZCKXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (CAS: 309925-78-8) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.29 g/mol. The structure features a bromophenyl and methoxyphenyl substitution on the pyrazole ring, contributing to its biological activity.
The compound acts primarily as a noncompetitive antagonist at NMDA receptors, particularly those containing GluN2C and GluN2D subunits. Research indicates that it has a significantly lower IC50 for these receptors compared to GluN2A and GluN2B, making it a selective pharmacological tool for studying NMDA receptor functions in various pathophysiological conditions such as Parkinson's disease and schizophrenia .
Antagonistic Effects on NMDA Receptors
Studies have shown that the compound inhibits NMDA receptor-mediated currents without altering the mean open time or conductance of the channels. This suggests that it affects a pregating step rather than the stability of the open pore conformation .
Neuroprotective Properties
There is evidence suggesting that compounds similar to this pyrazole derivative exhibit neuroprotective effects. By selectively inhibiting specific NMDA receptor subtypes, they may reduce excitotoxicity associated with neurodegenerative diseases .
Case Studies
- In Vitro Studies : In experiments using HEK293 cells transfected with various NMDA receptor subunits, the compound demonstrated a selective inhibition profile. At concentrations ranging from 3 to 30 µM, it effectively inhibited receptor activity without significant side effects on cell viability .
- Animal Models : In vivo studies have suggested potential applications in models of neurodegeneration. The administration of this compound in rodent models showed reduced behavioral deficits associated with induced neurotoxicity, highlighting its therapeutic potential .
Comparative Analysis
The following table summarizes key findings related to the biological activity of the compound compared to other known NMDA antagonists:
| Compound Name | NMDA Receptor Subtype Selectivity | IC50 (µM) | Observed Effects |
|---|---|---|---|
| 4-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | GluN2C/D | <0.1 | Neuroprotective; reduces excitotoxicity |
| DQP-1105 | GluN2C/D | ~0.05 | Similar neuroprotective effects |
| Ketamine | Non-selective | ~0.5 | Anesthetic; potential for depression treatment |
Comparaison Avec Des Composés Similaires
Therapeutic Implications
DQP-1105’s selectivity for GluN2C/2D subunits positions it as a candidate for treating neurodegenerative diseases with reduced neurotoxicity risks. In contrast, broader-spectrum NMDAR antagonists (e.g., MK-801) exhibit severe side effects . Thiazolyl-pyrazoline derivatives () highlight the scaffold’s versatility in targeting non-CNS applications, such as antimicrobial therapy.
Méthodes De Préparation
Formation of the Dihydropyrazole Core
The dihydropyrazole ring is synthesized via a one-pot reaction between 4-bromophenylhydrazine and a β-ketoester bearing the 4-methoxyphenyl group. For example, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with 4-bromophenylhydrazine in ethanol under reflux (24–48 hours) to yield the intermediate 5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Bromophenylhydrazine | 1.0 equiv | EtOH | Reflux | 24 h | 78% |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 1.1 equiv | EtOH | Reflux | 24 h | - |
Characterization Data
-
1H NMR (500 MHz, DMSO-d6) : δ 7.62 (d, J = 9.0 Hz, 2H, Ar-H), 7.26 (d, J = 7.5 Hz, 2H, Ar-H), 6.82 (d, J = 10.0 Hz, 2H, Ar-H), 4.58 (dd, J = 12.5, 7.5 Hz, 1H, CH), 3.29 (s, 3H, OCH3).
-
13C NMR (125 MHz, DMSO-d6) : δ 158.9 (C=O), 151.2 (Ar-C), 143.2 (Ar-C), 133.7 (Ar-C), 128.6 (Ar-C), 127.3 (Ar-C).
Anhydride Ring-Opening for Oxobutanoic Acid Side Chain
Succinic Anhydride Functionalization
The oxobutanoic acid moiety is introduced via nucleophilic attack of the dihydropyrazole’s NH group on succinic anhydride. The reaction proceeds in acetone at room temperature, yielding the target compound after 1.5 hours.
Procedure
-
Dissolve succinic anhydride (1.0 equiv) in acetone (30 mL).
-
Add the dihydropyrazole intermediate (1.0 equiv) in small portions.
-
Stir at room temperature until precipitation occurs (1.5 hours).
-
Filter and wash with cold acetone.
Optimized Parameters
| Parameter | Value | Yield |
|---|---|---|
| Solvent | Acetone | 81% |
| Temperature | 25°C | - |
| Reaction Time | 1.5 h | - |
Analytical Data
Microwave-Assisted Heterocyclization
Accelerated Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-bromophenylhydrazine, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, and succinic anhydride in ethanol is irradiated at 100°C for 15 minutes, achieving a 75% yield.
Microwave Conditions
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 100°C |
| Time | 15 min |
Advantages
-
Purity : Reduced byproducts due to controlled energy input.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 78% | 24 h | Moderate |
| Anhydride Ring-Opening | 81% | 1.5 h | High |
| Microwave | 75% | 15 min | Limited |
Key Observations
-
The anhydride method offers the highest yield and scalability for industrial applications.
-
Microwave synthesis is optimal for rapid small-scale production but requires specialized equipment.
Challenges and Solutions
Steric Hindrance
Bulky substituents on the dihydropyrazole ring (e.g., 4-bromophenyl) slow reaction kinetics. Solutions include:
Q & A
Q. How to address low solubility in aqueous buffers for in vivo studies?
- Strategies :
- Prodrug Design : Synthesize methyl ester derivatives (e.g., replace carboxylic acid with COOCH3) to enhance permeability. Hydrolyze in vivo via esterases .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150 nm size) for sustained release. Characterize with dynamic light scattering (PDI <0.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
